

# NMR spectrum of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

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## Compound of Interest

Compound Name:	Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
Cat. No.:	B2848544

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An Application Note and Protocol for the NMR Spectroscopic Analysis of **Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**.

## Introduction

**Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** is a substituted cyclobutanone derivative of interest in organic synthesis due to its strained four-membered ring system and multiple functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This document provides a detailed guide to the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, a protocol for sample preparation and data acquisition, and a discussion on spectral interpretation.

## Predicted NMR Spectra

The chemical structure of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** is shown below:

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The strained cyclobutane ring and the presence of an electron-withdrawing ketone and ester group significantly influence the chemical shifts.

## Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR data in  $\text{CDCl}_3$  at 400 MHz is summarized in the table below.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CH (C1-H)	3.2 - 3.4	Doublet of Doublets (dd)	8.0, 9.5	1H
$\text{CH}_2$ (C4-H)	2.8 - 3.1	m	-	2H
$\text{OCH}_3$	~3.7	Singlet (s)	-	3H
CH <sub>3</sub> (gem-dimethyl)	1.2 - 1.4	Singlet (s)	-	6H

- C1-H: This proton is adjacent to the ester group and is expected to be deshielded. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C4.
- C4-H<sub>2</sub>: These protons are adjacent to the carbonyl group and will be deshielded. They are diastereotopic and will couple with each other and with the proton on C1, resulting in a complex multiplet.
- $\text{OCH}_3$ : The methyl protons of the ester group will appear as a sharp singlet.
- gem-dimethyl: The two methyl groups at the C2 position are equivalent and will appear as a single sharp singlet.

## Predicted $^{13}\text{C}$ NMR Spectrum

The predicted  $^{13}\text{C}$  NMR data in  $\text{CDCl}_3$  at 100 MHz is summarized below.

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O (ketone)	205 - 215
C=O (ester)	170 - 175
C1	55 - 65
C2	45 - 55
C3	Not applicable (part of C=O)
C4	40 - 50
OCH <sub>3</sub>	50 - 55
CH <sub>3</sub> (gem-dimethyl)	20 - 30

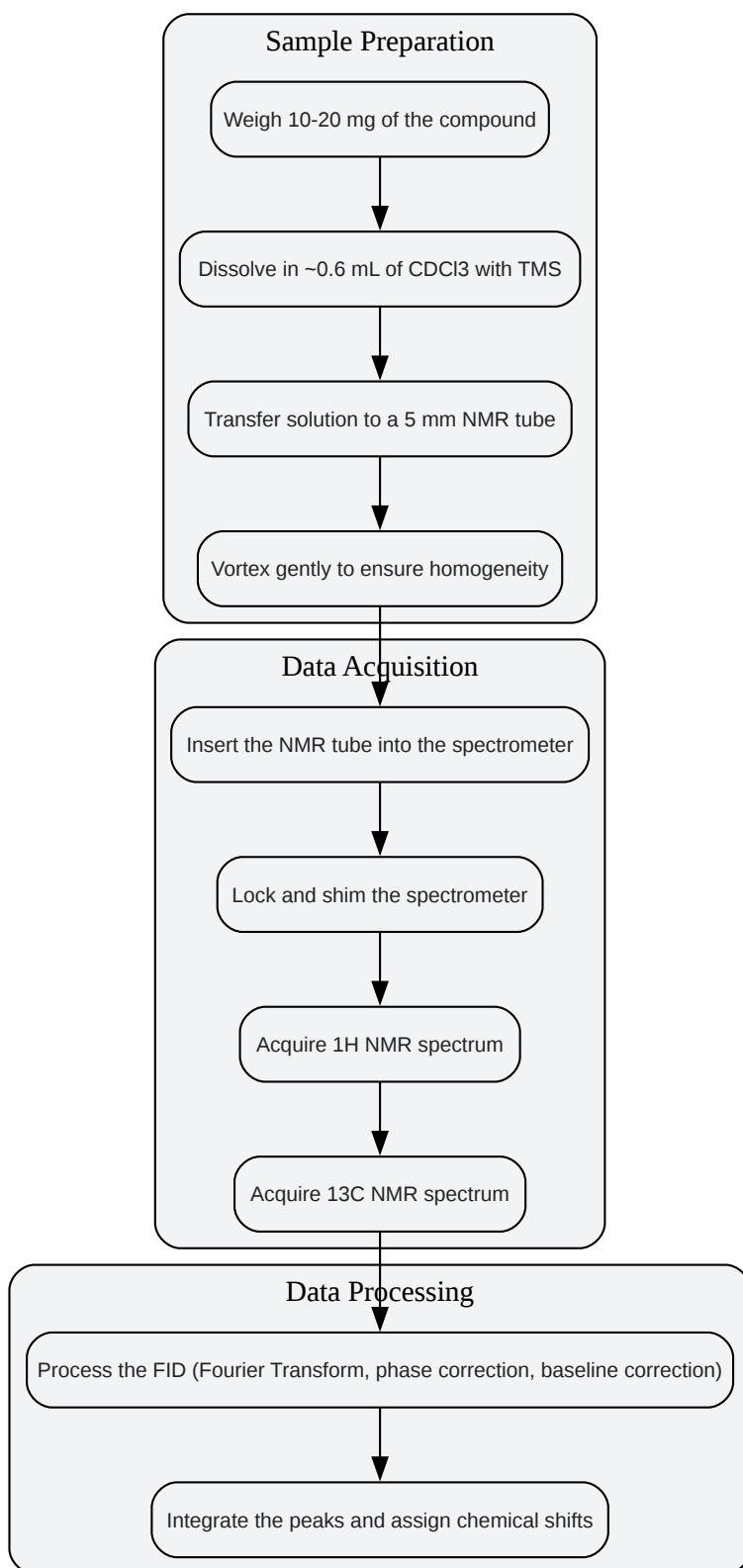
## Experimental Protocol

This section provides a step-by-step protocol for the preparation of a sample of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate** for NMR analysis and the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra.

## Materials

- **Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Vortex mixer

## Sample Preparation Workflow



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Caption: Workflow for NMR sample preparation and data acquisition.

## Step-by-Step Protocol

- Weighing the Sample: Accurately weigh 10-20 mg of **methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate**.
- Dissolving the Sample: Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard to the sample.
- Transferring to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
- Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . Perform shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum. As the natural abundance of  $^{13}\text{C}$  is low, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the molecule.

## Data Interpretation and Structural Confirmation

The acquired NMR spectra should be compared with the predicted data.

- $^1\text{H}$  NMR: The presence of a doublet of doublets, a multiplet, and two singlets with the expected integration values will be strong evidence for the proposed structure. The coupling constants observed for the C1 and C4 protons will provide information about their dihedral angles.
- $^{13}\text{C}$  NMR: The observation of signals in the characteristic regions for a ketone carbonyl, an ester carbonyl, and aliphatic carbons will further confirm the structure. The number of signals in the  $^{13}\text{C}$  NMR spectrum will correspond to the number of magnetically non-equivalent carbon atoms in the molecule.
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